2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE
Overview
Description
2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a nitro group, and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The diethylaminoethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Reduction: Formation of 2-(diethylamino)ethyl 4-{[(6-amino-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid and diethylaminoethanol.
Scientific Research Applications
2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chromene core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)ethyl 4-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate: Similar structure but with a quinoline core instead of chromene.
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: Similar chromene core but different substituents.
Uniqueness
2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE is unique due to the presence of both a nitro group and a chromene core, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[(6-nitro-2-oxochromene-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7/c1-3-25(4-2)11-12-32-22(28)15-5-7-17(8-6-15)24-21(27)19-14-16-13-18(26(30)31)9-10-20(16)33-23(19)29/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGOUISQRAWWKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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